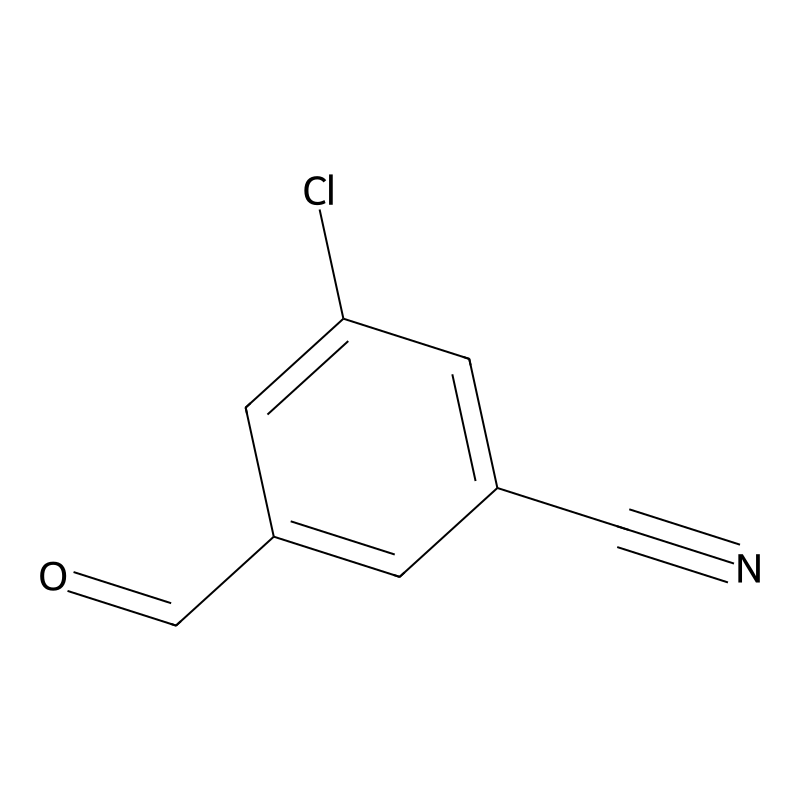

3-Chloro-5-formylbenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

3-Chloro-5-formylbenzonitrile possesses a combination of a nitrile group (-CN) and an aldehyde group (-CHO). These functional groups can be useful for further organic transformations. The nitrile group can be converted to various functionalities like amines, amides, or carboxylic acids. The aldehyde group can participate in condensation reactions, nucleophilic addition reactions, and oxidation reactions to generate diverse organic molecules .

Material Science

The presence of the aromatic ring and the nitrile group suggests potential applications in material science. Aromatic nitrile derivatives have been explored in the development of liquid crystals, organic semiconductors, and polymers due to their interesting electronic properties and self-assembly behaviors . Further research is needed to determine if 3-Chloro-5-formylbenzonitrile exhibits similar properties.

Medicinal Chemistry

3-Chloro-5-formylbenzonitrile is an organic compound characterized by the presence of a chloro substituent, a formyl group, and a nitrile functional group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 165.58 g/mol. The compound's structure includes a benzene ring with the chloro group at the 3-position and the formyl group at the 5-position, which contributes to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agriculture, and material science.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids, typically using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, often utilizing reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions include:

- From oxidation: 3-chloro-5-carboxybenzonitrile.

- From reduction: 3-chloro-5-hydroxybenzonitrile.

- From substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that 3-chloro-5-formylbenzonitrile exhibits notable biological activities, particularly in antimicrobial and anticancer studies. The presence of the formyl group allows for interactions with various biological targets, potentially influencing cellular pathways and molecular interactions. Studies are ongoing to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 3-chloro-5-formylbenzonitrile typically involves the reaction of 3-chloro-4-fluorobenzonitrile with formylating agents under controlled conditions. Common methods include:

- Formylation Reaction: Utilizing agents such as paraformaldehyde or other aldehyde sources in the presence of catalysts like aluminum chloride or boron trifluoride in solvents such as dichloromethane or toluene.

- Industrial Production: Large-scale synthesis may involve continuous reactors where reactants are fed continuously, optimizing conditions for high yield and purity.

3-Chloro-5-formylbenzonitrile has diverse applications across several fields:

- Chemical Synthesis: It serves as an intermediate in the production of more complex organic molecules.

- Pharmaceuticals: Investigated for its potential use in drug development due to its biological activity.

- Agricultural Chemicals: Used in the formulation of agrochemicals and pesticides.

- Dyes and Pigments: Employed in the production of various dyes due to its reactive functional groups.

Studies on the interactions of 3-chloro-5-formylbenzonitrile with biological systems reveal that it may act as a substrate or inhibitor for specific enzymes. For instance, it has been identified as a potential inhibitor for cytochrome P450 enzymes, indicating its relevance in drug metabolism and pharmacokinetics. Further research is required to delineate its full interaction profile and implications for therapeutic use.

Several compounds share structural similarities with 3-chloro-5-formylbenzonitrile, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Chloro-4-fluoroaniline | Amino group instead of formyl | Exhibits different reactivity due to amino functionality |

| 4-Chloro-3-methylphenol | Methyl and hydroxyl groups | Hydroxyl group adds hydrogen bonding capability |

| 4-Chloro-3-nitrobenzotrifluoride | Nitro and trifluoromethyl groups | Increased electron-withdrawing effects |

Uniqueness: The distinct combination of both chloro and formyl substituents along with the nitrile functional group makes 3-chloro-5-formylbenzonitrile unique among these compounds, influencing its reactivity and biological activity profiles.